2-chloro-N-(2-chloro-5-nitrophenyl)acetamide
Overview
Description
2-Chloro-N-(2-chloro-5-nitrophenyl)acetamide, also known as 2-chloro-N-acetyl-5-nitroaniline, is an organic compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in water, ethanol, and methanol. This compound has a variety of properties that make it useful in a wide range of scientific research applications.
Scientific Research Applications
Crystallography and Structural Analysis
2-chloro-N-(2-chloro-5-nitrophenyl)acetamide has been utilized in crystallography to determine molecular and crystal structures. The compound’s ability to form crystals makes it valuable for X-ray diffraction studies, which are essential for understanding molecular geometry, bond lengths, and angles .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor in the synthesis of various pharmaceuticals. Its nitro group can undergo reduction reactions to form amino derivatives, which are key intermediates in producing active pharmaceutical ingredients .
Agriculture
The compound’s derivatives have potential applications in agriculture as they can be modified to create pesticides and herbicides. The chloro and nitro groups present in the molecule can be altered to enhance their activity against specific agricultural pests .
Industrial Applications
In industrial settings, 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide is used as an intermediate in the synthesis of dyes, pigments, and other chemical compounds. Its reactive sites allow for various substitutions, making it a versatile building block .
Environmental Science
This compound may be used in environmental science research to study the degradation of nitroaromatic compounds in the environment. Understanding its breakdown products and pathways can help assess the environmental impact of similar compounds .
Biotechnology
In biotechnology, 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide could be used in enzyme assays to study the activity of nitroreductases. These enzymes play a role in the metabolic pathways of nitroaromatic compounds and are important for bioremediation processes .
Chemical Synthesis
The compound is a valuable intermediate in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitution and condensation, to produce a wide range of chemical entities for research and development purposes .
Analytical Chemistry
2-chloro-N-(2-chloro-5-nitrophenyl)acetamide can be used as a standard or reference compound in analytical chemistry. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods .
Mechanism of Action
Target of Action
A similar compound, 2-chloro-n-(4-fluoro-3-nitrophenyl)acetamide, has been shown to act on penicillin-binding proteins . These proteins are crucial for bacterial cell wall synthesis, making them a common target for antibiotics.
Mode of Action
It’s suggested that the chloro atom in the similar compound 2-chloro-n-(4-fluoro-3-nitrophenyl)acetamide is responsible for improving its activity, possibly by stabilizing the molecule in the target enzyme at the site .
Biochemical Pathways
Given its potential action on penicillin-binding proteins, it may interfere with bacterial cell wall synthesis, leading to cell lysis .
Result of Action
If it acts similarly to 2-chloro-n-(4-fluoro-3-nitrophenyl)acetamide, it may promote cell lysis in bacteria by interfering with cell wall synthesis .
properties
IUPAC Name |
2-chloro-N-(2-chloro-5-nitrophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O3/c9-4-8(13)11-7-3-5(12(14)15)1-2-6(7)10/h1-3H,4H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRONSFAPOXMAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365765 | |
Record name | 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
108086-37-9 | |
Record name | 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.